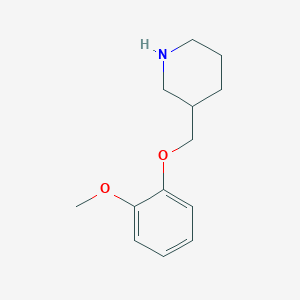

3-(2-Methoxy-phenoxymethyl)-piperidine

Beschreibung

3-(2-Methoxy-phenoxymethyl)-piperidine is a piperidine derivative characterized by a phenoxymethyl group substituted with a methoxy group at the 2-position of the aromatic ring. Its molecular formula is C₁₃H₁₇NO₂ (calculated based on analogous structures, e.g., ), with a molar mass of 207.27 g/mol. The compound’s structure combines a piperidine ring (a six-membered amine heterocycle) with a methoxy-substituted phenoxymethyl moiety, making it a versatile intermediate in medicinal chemistry and drug discovery.

Eigenschaften

IUPAC Name |

3-[(2-methoxyphenoxy)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-12-6-2-3-7-13(12)16-10-11-5-4-8-14-9-11/h2-3,6-7,11,14H,4-5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBQELKGTSQSIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424384 | |

| Record name | 3-(2-Methoxy-phenoxymethyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614731-31-6 | |

| Record name | 3-(2-Methoxy-phenoxymethyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-phenoxymethyl)-piperidine typically involves the reaction of piperidine with 2-methoxyphenol in the presence of a suitable base and solvent. The reaction conditions often include:

Base: Sodium hydride or potassium carbonate

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

Temperature: 60-80°C

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methoxy-phenoxymethyl)-piperidine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the piperidine ring to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other functional groups using reagents like sodium iodide in acetone.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in dry ether

Substitution: Sodium iodide in acetone

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of secondary or tertiary amines

Substitution: Formation of substituted piperidine derivatives

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research has indicated that compounds containing piperidine structures, including 3-(2-Methoxy-phenoxymethyl)-piperidine, exhibit significant antibacterial properties. A review highlighted that nitrogen-based heterocyclic compounds demonstrated robust inhibition against various bacterial strains such as Staphylococcus aureus and E. coli, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.25 mg/mL . The structural modifications in piperidine derivatives often enhance their antibacterial efficacy, suggesting a promising avenue for developing new antimicrobial agents.

Anticancer Potential

The piperidine pharmacophore has been extensively studied for its anticancer properties. Compounds similar to this compound have shown cytotoxic effects against multiple cancer cell lines, including myeloma and leukemia . In particular, studies utilizing molecular docking have elucidated the interactions between these compounds and target proteins involved in cancer proliferation, providing insights into their mechanisms of action. For instance, the presence of specific substituents on the piperidine ring can significantly influence the biological activity against cancer cells.

Neurological Applications

Piperidine derivatives have also been investigated for their potential in treating neurological disorders. Certain compounds have been shown to interact with histamine receptors, suggesting their utility in modulating neurotransmitter systems . Specifically, some derivatives exhibit high affinities for human H3 receptors, indicating a possible role in managing conditions like Alzheimer's disease or schizophrenia through receptor antagonism.

Melanocortin Receptor Agonism

Research has identified piperidine derivatives as melanocortin receptor agonists, which are relevant in the treatment of obesity and metabolic disorders . The activation of these receptors can influence appetite regulation and energy expenditure, making compounds like this compound potential candidates for obesity management therapies.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that enhance its pharmacological profile. The compound can be synthesized through methods involving alkylation and phenoxymethylation processes . Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of synthesized compounds.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-(2-Methoxy-phenoxymethyl)-piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Piperidine Derivatives

Structural Analogues and Their Properties

The following table compares 3-(2-Methoxy-phenoxymethyl)-piperidine with key structural analogs:

Key Structural Differences:

- Substituent Position : The 2-methoxy group in the target compound introduces steric hindrance and electron-donating effects, differing from the 4-methoxy analog (), which showed higher H3 receptor affinity.

- Linker Type : Ethyl ether linkages () vs. methylene bridges alter pharmacokinetics (e.g., bioavailability).

- Halogen vs. Methoxy: Chlorine in 3-(2-Chloro-5-methylphenoxy)piperidine increases molecular weight and electronegativity but introduces toxicity risks .

Receptor Binding and Selectivity

- nAChR Potency : Piperidine derivatives with small alkyl groups (e.g., COB-3) exhibit enhanced potency due to reduced steric bulk . The 2-methoxy group in the target compound may similarly optimize receptor interactions.

- H3 Receptor Affinity : 4-Methoxy analogs (e.g., compound 30 in ) achieve Ki = 30 nM, suggesting that substituent position critically impacts binding. The 2-methoxy variant may exhibit distinct selectivity.

- Sigma/PCP Receptor Interactions : Piperidines with bulky aryl groups (e.g., biphenyl esters) show dual receptor binding, while smaller substituents minimize off-target effects .

Metabolic Stability

- Methoxy Groups: Methoxy substituents generally improve metabolic stability compared to halogenated analogs (e.g., 3-(2-Chloro-5-methylphenoxy)piperidine), which are prone to oxidative degradation .

Biologische Aktivität

3-(2-Methoxy-phenoxymethyl)-piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

The compound is characterized by a piperidine ring substituted with a methoxy-phenoxymethyl group. This structural feature may play a crucial role in its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited .

- Anti-inflammatory Effects : Similar piperidine derivatives have shown anti-inflammatory activity, potentially through inhibition of cyclooxygenase (COX) enzymes. The structure of this compound is conducive to such interactions, making it a candidate for further exploration in this area .

- Cytotoxicity Against Cancer Cells : Some derivatives of piperidine have demonstrated cytotoxic effects against cancer cell lines. While direct studies on this compound are sparse, its structural analogs suggest potential for anticancer activity .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2.

- Cell Signaling Modulation : The compound may affect cellular signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of piperidine derivatives provides insights into how modifications can enhance biological activity. Key observations include:

- Substituent Effects : The presence of electron-donating groups, like methoxy, can enhance binding affinity to biological targets.

- Ring Modifications : Alterations to the piperidine ring can significantly influence pharmacokinetic properties and overall efficacy.

Table 1: Biological Activity Summary of Piperidine Derivatives

Case Study: Anti-inflammatory Activity

In a study focused on piperidine derivatives, compounds similar to this compound were evaluated for their anti-inflammatory effects. The results indicated significant inhibition of COX enzymes, suggesting that this class of compounds could be developed into effective anti-inflammatory agents .

Case Study: Cytotoxicity in Cancer Research

Research on structurally related piperidines has demonstrated their potential as anticancer agents. For instance, derivatives tested against MDA-MB-231 breast cancer cells showed a dose-dependent reduction in cell viability, highlighting the promise of piperidine-based compounds in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.